molecular formula C6H4ClIN4 B11841596 4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11841596
M. Wt: 294.48 g/mol
InChI Key: RTBDBELYNNPOKW-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring. The presence of chlorine, iodine, and methyl groups in its structure makes it a versatile compound with significant potential in various scientific fields.

Preparation Methods

The synthesis of 4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the initial formation of the pyrazole ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular signaling pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:

  • 4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

These compounds share a similar core structure but differ in the substituents attached to the rings. The presence of different functional groups can significantly impact their chemical reactivity and biological activity, making each compound unique in its applications .

Properties

Molecular Formula

C6H4ClIN4

Molecular Weight

294.48 g/mol

IUPAC Name

4-chloro-3-iodo-6-methyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H4ClIN4/c1-2-9-4(7)3-5(8)11-12-6(3)10-2/h1H3,(H,9,10,11,12)

InChI Key

RTBDBELYNNPOKW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C(=N1)Cl)I

Origin of Product

United States

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